molecular formula C22H22AuOP+ B14641732 Gold;2-oxobutyl(triphenyl)phosphanium CAS No. 53224-09-2

Gold;2-oxobutyl(triphenyl)phosphanium

Cat. No.: B14641732
CAS No.: 53224-09-2
M. Wt: 530.3 g/mol
InChI Key: HOYOAUYLZCJALI-UHFFFAOYSA-N
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Description

Gold;2-oxobutyl(triphenyl)phosphanium is a compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three phenyl groups and an additional substituent, in this case, a 2-oxobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gold;2-oxobutyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with a gold precursor and a 2-oxobutyl halide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme can be represented as follows:

Ph3P+AuCl+2-oxobutyl halideThis compound+by-products\text{Ph}_3\text{P} + \text{AuCl} + \text{2-oxobutyl halide} \rightarrow \text{this compound} + \text{by-products} Ph3​P+AuCl+2-oxobutyl halide→this compound+by-products

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Gold;2-oxobutyl(triphenyl)phosphanium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The 2-oxobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphine compounds.

Scientific Research Applications

Gold;2-oxobutyl(triphenyl)phosphanium has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Gold;2-oxobutyl(triphenyl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Gold;2-oxobutyl(triphenyl)phosphanium can be compared with other similar compounds such as:

    Triphenylphosphine: A widely used ligand in coordination chemistry.

    2-oxobutylphosphine: A compound with similar substituents but different reactivity.

    Gold;triphenylphosphine: A compound with similar metal-ligand interactions but different substituents.

Properties

CAS No.

53224-09-2

Molecular Formula

C22H22AuOP+

Molecular Weight

530.3 g/mol

IUPAC Name

gold;2-oxobutyl(triphenyl)phosphanium

InChI

InChI=1S/C22H22OP.Au/c1-2-19(23)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18H2,1H3;/q+1;

InChI Key

HOYOAUYLZCJALI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au]

Origin of Product

United States

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